molecular formula C6H3ClIN3 B2912624 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine CAS No. 2374134-99-1

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

カタログ番号: B2912624
CAS番号: 2374134-99-1
分子量: 279.47
InChIキー: SDMKKGSEIFPLDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloroimidazo[1,2-c]pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-8-iodoimidazo[1,2-c]pyrimidine .

科学的研究の応用

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is a heterocyclic compound with a fused imidazole and pyrimidine ring, featuring chlorine and iodine substituents at the 5 and 8 positions, respectively. It has the molecular formula CHClIN. Due to its structural uniqueness and potential biological activities, this compound is of significant interest in medicinal chemistry.

Applications in Medicinal Chemistry

This compound is primarily used in medicinal chemistry. Derivatives of this compound are being researched for their potential as anticancer agents.

Anticancer Agents

This compound has been assessed for its biological properties, especially as an anti-cancer agent. This class of compounds has demonstrated potential as inhibitors of particular kinases involved in cancer progression, and the halogen substituents may help it interact effectively with biological targets. Studies show that the compound can effectively inhibit certain kinases, suggesting it may be useful in targeted cancer therapies. Molecular docking techniques have provided insights into the binding modes and affinities of this compound with various protein targets.

SHP2 Inhibition

Protein tyrosine phosphatase SHP2 is important in cell signal transduction and is a target for treating major diseases such as diabetes, autoimmune diseases, and cancer . SHP2 is mutated or highly expressed in many diseases, including Noonan Syndrome, Leopard Syndrome, Juvenile Myelomonocytic Leukemia, neuroblastoma, melanoma, acute myeloid leukemia, breast cancer, esophageal cancer, lung cancer, colon cancer, head cancer, neuroblastoma, squamous cell carcinoma of the head and neck, gastric cancer, anaplastic large cell lymphoma, and glioblastoma . Additionally, SHP2 is involved in multiple tumor cell signal transduction pathways, like MAPK, JAK/STAT, and PI3K/Akt, and is responsible for the signal transduction of the PD1-PDL1 immunosuppressive pathway . Therefore, inhibiting SHP2 activity can reverse immunosuppression in the tumor microenvironment .

This compound is a novel class of SHP2 inhibitor that exhibits good inhibitory activity on tumor cells and good druggability and has broad prospects in drug development .

Chemical Reactivity

The chemical reactivity of this compound includes electrophilic aromatic substitution reactions, such as halogenation and nucleophilic substitutions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various coupling reactions. For example, it can undergo cross-coupling reactions with organometallic reagents to form more complex structures, which are essential in drug discovery and development.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-8-iodoimidazo[1,2-c]pyrimidineBromine at the 5-positionPotentially different biological activity
7-Chloro-8-iodoimidazo[1,2-c]pyrimidineChlorine at the 7-positionVarying kinase inhibition profiles
5-Chloroimidazo[1,2-c]pyrimidineNo iodine substituentLacks halogen diversity affecting reactivity

類似化合物との比較

Similar Compounds

Uniqueness

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .

生物活性

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its imidazo and pyrimidine rings, which contribute to its pharmacological properties. The presence of halogen substituents (chlorine and iodine) can significantly influence the compound's reactivity and interaction with biological targets.

Research indicates that compounds within the imidazo[1,2-c]pyrimidine class can inhibit critical enzymes involved in cancer cell proliferation. Specifically, they have been shown to target cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. For instance, studies have demonstrated that similar compounds exhibit significant inhibitory activity against CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT-116 .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits potent activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to established chemotherapeutics:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.045Doxorubicin0.025
HCT-1160.048Sorafenib0.144
HepG20.090Sorafenib0.176

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent due to its low IC50 values indicating high potency .

Case Studies

  • Inhibition of CDK2 : A study focused on the structural optimization of imidazo[1,2-c]pyrimidines found that modifications at the 5 and 8 positions significantly enhanced CDK2 inhibition. The optimized derivatives showed IC50 values as low as 0.057 µM against CDK2, indicating a strong potential for targeted cancer therapies .
  • Apoptosis Induction : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, evidenced by flow cytometry analysis showing elevated early and late apoptotic rates . This suggests that the compound not only inhibits cell proliferation but also actively induces programmed cell death.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been evaluated through various computational models predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET). Preliminary results indicate favorable properties such as:

  • Absorption : High gastrointestinal absorption predicted.
  • Blood-Brain Barrier (BBB) Penetration : Low likelihood of BBB penetration suggests reduced central nervous system side effects.
  • Drug Interactions : Minimal potential for drug-drug interactions.

These properties enhance its viability as a therapeutic candidate .

特性

IUPAC Name

5-chloro-8-iodoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-3-4(8)5-9-1-2-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKKGSEIFPLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。